molecular formula C12H15NO3 B062945 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid CAS No. 191110-50-6

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

Cat. No. B062945
M. Wt: 221.25 g/mol
InChI Key: QIBHSXMRVAAKPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from basic reactions to obtain the desired cyclobutane structure. For example, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) involves nucleophilic displacement with a high specific activity, starting from the reaction of benzyl bromide with epichlorohydrin, leading to a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins (Shoup & Goodman, 1999).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied, demonstrating the importance of stereochemistry and the influence of cyclobutane as a structure-promoting unit. The NMR structural study and DFT theoretical calculations highlight the formation of strong intramolecular hydrogen bonds, giving rise to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions that highlight their versatility. For instance, the synthesis of an unnatural amino acid with potential as a BNCT agent involved monoalkylation and a 2 + 2 cycloaddition using dichloroketene, showcasing the reactive adaptability of the cyclobutane ring (Srivastava, Singhaus, & Kabalka, 1997).

Scientific Research Applications

  • Positron Emission Tomography (PET) Tracer for Tumor Delineation :

    • Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an analog of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, was synthesized as a new tumor-avid amino acid for PET imaging (Shoup & Goodman, 1999).
  • Boron Neutron Capture Therapy (BNCT) Agents :

    • A water-soluble boronated amino acid, 1-amino-3-[2-(7-{3-[2-(2-hydroxymethyl-ethoxy)-1-(2-hydroxy-1-hydroxymethyl-ethoxymethyl)ethoxy]propyl}-1,7-di-carba-closo-dodecaboran-1-yl)ethyl]cyclobutanecarboxylic acid, was developed as a potential agent for BNCT, a cancer treatment strategy (Das et al., 2000).
    • Another potential BNCT agent, 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride, was synthesized and evaluated for its toxicity in cancer cells (Kabalka et al., 2002).
  • Synthesis of Novel Amino Acids and Peptides :

    • A method for regiospecific additions of hydrazoic acid and benzylamine to synthesize precursors of α-amino cyclobutane carboxylic acids was described. These compounds have potential applications in the synthesis of novel peptides (Gaoni, 1988).
    • The synthesis of bis(cyclobutane) β-dipeptides, which are novel β-amino acid oligomers containing two directly linked cyclobutane residues, was achieved starting from 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid (Izquierdo et al., 2002).
  • Other Medical Applications :

    • A study explored the effect of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, as a potential anti-diabetic agent in experimental diabetic rats (Khurana et al., 2018).

properties

IUPAC Name

1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBHSXMRVAAKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442452
Record name 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

CAS RN

191110-50-6
Record name 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yu, L Williams, VM Camp, E Malveaux… - Bioorganic & medicinal …, 2009 - Elsevier
… syn/anti-1-Amino-3-benzyloxy-cyclobutanecarboxylic acid (5) was prepared according to the method described earlier. To a suspension of 5 (2.0 g, 9 mmol) in 50 mL of 9:1 methanol/…
Number of citations: 43 www.sciencedirect.com

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